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Benzylphosphonic acid-(AM)2

Cat. No.: B10785169
M. Wt: 316.24 g/mol
InChI Key: HTYPCSUJWFIDEU-UHFFFAOYSA-N
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Description

Contextualization of Phosphonate (B1237965) Prodrugs as Phosphate (B84403) Bioisosteres in Research

Phosphonates are recognized as effective surrogates for natural phosphates. frontiersin.org They feature a stable carbon-phosphorus (C-P) bond, which serves as a bioisosteric replacement for the more labile phosphorus-oxygen (P-O) bond found in phosphates. frontiersin.orgunipd.it This inherent stability against enzymatic hydrolysis is a key advantage in the design of molecules intended to interact with biological systems. unipd.it Phosphonates can mimic phosphates in their interactions with enzymes that process phosphate-containing substrates, making them valuable for targeting crucial biochemical pathways. researchgate.net

However, the therapeutic and research applications of phosphonates are often hampered by their poor membrane permeability. nih.gov At physiological pH, the phosphonic acid group is negatively charged, which restricts its ability to cross lipid-rich cell membranes. unipd.itnih.gov To overcome this limitation, prodrug strategies are employed. These strategies involve masking the negative charges of the phosphonate group to enhance cellular uptake. nih.gov Once inside the cell, the prodrug moieties are cleaved, releasing the active phosphonate. nih.gov This approach not only facilitates cellular entry but can also lead to an accumulation of the active compound within the cell, thereby increasing its efficacy. nih.gov

Significance of Benzylphosphonic Acid and its Prodrugs in Enzyme Inhibition Studies

Benzylphosphonic acid and its derivatives have demonstrated a broad spectrum of inhibitory potencies against various enzymes, establishing them as significant tools in enzyme inhibition studies. mdpi.com For instance, they have been investigated as inhibitors of prostatic acid phosphatase (PAP), with some derivatives showing significantly greater potency than the parent benzylphosphonic acid. mdpi.com The inhibitory strength and mechanism often depend on the specific substitutions on the benzylphosphonic acid molecule. mdpi.com

Furthermore, benzylphosphonic acids have been explored as replacements for phosphate groups in inhibitors of other enzymes, such as tyrosyl-DNA phosphodiesterase 1 (TDP1). frontiersin.org In these studies, the benzylphosphonic acid headgroup has been shown to interact with the enzyme's active site, providing a new class of inhibitors that can inform the design of more effective therapeutic agents. frontiersin.org The versatility of benzylphosphonic acid as a scaffold allows for systematic modifications to probe structure-activity relationships and optimize inhibitory activity. tamu.edunih.gov

Overview of Benzylphosphonic Acid-(AM)2 as a Research Tool and Model System

This compound, a bis(acetoxymethyl) ester derivative of benzylphosphonic acid, serves as a prime example of a phosphonate prodrug designed for enhanced cellular permeability. The "(AM)2" designation refers to the two acetoxymethyl groups that mask the phosphonic acid's negative charges. This modification renders the molecule more lipophilic, facilitating its passage across cell membranes.

Once inside the cell, non-specific esterases are thought to cleave the acetoxymethyl groups, releasing the parent benzylphosphonic acid. This intracellular delivery of the active compound makes this compound a valuable research tool for studying cellular processes that involve enzymes susceptible to inhibition by benzylphosphonic acid. It allows researchers to investigate the effects of benzylphosphonic acid in a cellular context, which would be challenging with the charged, membrane-impermeable parent compound.

The use of such prodrugs allows for a more controlled and efficient delivery of the active inhibitor to its intracellular target. This strategy has been widely adopted in the development of various therapeutic agents, and this compound serves as a model system for understanding the principles and challenges of this approach. nih.govnih.gov

FeatureDescriptionReference
Core Structure Benzylphosphonic Acid guidechem.com
Prodrug Moiety Bis(acetoxymethyl) ester ((AM)2)N/A
Mechanism of Action Intracellular delivery of Benzylphosphonic Acid nih.gov
Primary Application Research tool for enzyme inhibition studies mdpi.comfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17O7P B10785169 Benzylphosphonic acid-(AM)2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17O7P

Molecular Weight

316.24 g/mol

IUPAC Name

[acetyloxymethoxy(benzyl)phosphoryl]oxymethyl acetate

InChI

InChI=1S/C13H17O7P/c1-11(14)17-9-19-21(16,20-10-18-12(2)15)8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3

InChI Key

HTYPCSUJWFIDEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOP(=O)(CC1=CC=CC=C1)OCOC(=O)C

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Benzylphosphonic Acid Am 2 and Analogues

Synthesis of the Parent Benzylphosphonic Acid

The creation of the core benzylphosphonic acid structure can be achieved through several synthetic routes, each with its own set of advantages and specific applications.

Hydrolysis of Dialkyl Phosphonate (B1237965) Esters

A prevalent method for preparing phosphonic acids is the hydrolysis of their corresponding dialkyl phosphonate esters. beilstein-journals.org This process typically involves heating the dialkyl phosphonate with a strong acid, such as concentrated hydrochloric acid (HCl), at reflux for several hours. beilstein-journals.orgnih.gov The reaction proceeds through nucleophilic substitution, where water attacks the phosphorus center, leading to the cleavage of the ester bonds and the formation of the phosphonic acid. For instance, diethyl benzylphosphonate can be hydrolyzed under these conditions to yield benzylphosphonic acid. mdpi.com The use of concentrated HCl (35–37% in water) at reflux for 1 to 12 hours is a common protocol for this transformation. beilstein-journals.orgnih.gov

Di-tert-butyl phosphonates can be converted to phosphonic acids under milder acidic conditions, often using trifluoroacetic acid (TFA). nih.gov The mechanism for the hydrolysis of dialkyl phosphonates in the presence of HCl and water is well-documented. beilstein-journals.orgnih.gov

Table 1: Conditions for Hydrolysis of Dialkyl Phosphonates

Starting Material Reagent Conditions Product Reference
Diethyl Benzylphosphonate Concentrated HCl Reflux, 1-12 h Benzylphosphonic Acid beilstein-journals.orgnih.gov
Di-tert-butyl Phosphonate Trifluoroacetic Acid (TFA) Milder acidic conditions Corresponding Phosphonic Acid nih.gov
Diethyl Pentafluorobenzylphosphonate Concentrated HCl (35-37%) Reflux (100-110°C), 1-12 h Pentafluorobenzylphosphonic Acid

Catalytic Hydrogenolysis of Dibenzyl Phosphonates

An alternative to harsh acidic hydrolysis is the catalytic hydrogenolysis of dibenzyl phosphonates. beilstein-journals.orgnih.gov This method offers a milder route to phosphonic acids and is particularly useful for substrates that are sensitive to strong acids. beilstein-journals.orgnih.gov The reaction involves the use of a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). beilstein-journals.orgnih.gov The benzyl (B1604629) groups are cleaved, yielding the desired phosphonic acid and toluene (B28343) as a byproduct. This technique has been successfully applied to produce various phosphonic acids with yields often ranging from 70-85% under mild conditions (25–50°C, 1–3 atm H₂).

It is also possible to achieve mono-debenzylation to yield a phosphonic acid monoester if a monoalkyl-monobenzyl phosphonate is used as the starting material. beilstein-journals.orgnih.gov

Dealkylation Methods (e.g., McKenna's Procedure, Boron Reagents)

The McKenna procedure is a widely recognized and efficient method for the dealkylation of dialkyl phosphonates under mild, non-acidic conditions. beilstein-journals.orgnih.govnih.gov This two-step process involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (B50905) (BTMS), which quantitatively converts the ester to a bis(trimethylsilyl) phosphonate intermediate. beilstein-journals.orgnih.gov Subsequent methanolysis or hydrolysis of this intermediate yields the final phosphonic acid. beilstein-journals.orgnih.gov The reaction is typically carried out at room temperature in a non-protic solvent such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile, or chloroform. beilstein-journals.orgnih.gov The versatility of the McKenna reaction is notable, though the reaction rate can be influenced by the structure of the phosphonate ester. nih.gov Microwave irradiation has been shown to accelerate the BTMS silyldealkylation process. mdpi.com

Boron reagents, such as boron tribromide (BBr₃), also provide a means for dealkylating phosphonate esters. beilstein-journals.orgnih.gov

Table 2: Comparison of Dealkylation Methods

Method Reagent Key Features Reference
McKenna's Procedure Bromotrimethylsilane (BTMS) Mild, two-step process, forms silyl (B83357) intermediate beilstein-journals.orgnih.govnih.gov
Boron Reagents Boron Tribromide (BBr₃) Alternative dealkylation agent beilstein-journals.orgnih.gov

Direct Phosphonation Reactions

Direct methods for creating the P-C bond and the phosphonic acid group simultaneously are also available. beilstein-journals.orgnih.gov One such approach involves the reaction of benzylic alcohols directly with triethyl phosphite (B83602) in the presence of a Lewis acid like zinc iodide (ZnI₂). uiowa.eduacs.org This one-flask procedure provides a convenient alternative to the more traditional multi-step sequences that often involve conversion of the alcohol to a halide followed by an Arbuzov reaction. acs.org This method has been successfully applied to a range of benzylic systems, including those that are electron-rich or electron-poor. uiowa.edu

Another direct approach is the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. organic-chemistry.org

Rational Design and Synthesis of Benzylphosphonic Acid-(AM)2 Prodrug

The conversion of benzylphosphonic acid into its bis(acetoxymethyl) ester prodrug, this compound, is designed to enhance its cellular permeability. The acetoxymethyl (AM) esters can be cleaved by intracellular esterases, releasing the active phosphonic acid within the cell. rsc.orgchemrxiv.org

Esterification Procedures for Acetoxymethyl (AM) Moieties

The synthesis of phosphonate AM esters is a critical step in the development of cell-permeable prodrugs. rsc.orgnih.gov This transformation is typically achieved by reacting the phosphonic acid with an acetoxymethylating agent. A key strategy involves the initial partial deprotection of a penultimate synthetic intermediate, followed by reprotection with AM bromide and further deprotection/AM bromide reaction steps to yield the final AM-esterified compound. nih.gov This esterification allows molecules that would not otherwise cross cellular membranes to be delivered into living cells. chemrxiv.orgnih.gov Upon entry, cellular esterases hydrolyze the AM esters, trapping the anionic phosphonic acid inside the cell. rsc.org

Approaches for Regioselective and Stereoselective Synthesis

The biological activity of phosphonate derivatives is often dependent on the specific three-dimensional arrangement of atoms. Consequently, the development of synthetic methods that precisely control regioselectivity (the site of chemical modification) and stereoselectivity (the spatial orientation of atoms) is a primary focus in the chemistry of benzylphosphonates.

Stereoselective Synthesis:

Creating chiral centers at the α-carbon (the carbon adjacent to the phosphorus atom) or at the phosphorus atom itself is a key objective. Several strategies have been successfully employed:

Chiral Templates: Carbohydrates can serve as chiral templates to guide the stereoselective synthesis of aminophosphonic acid derivatives. For instance, the Lewis acid-catalyzed addition of diethyl phosphite to N-benzylidene derivatives of D-galactosylamine or D-arabinopyranosylamine yields diethyl (S)- or (R)-α-aminobenzylphosphonates with high stereoselectivity. uni-stuttgart.deuni-stuttgart.deresearchgate.net

Asymmetric Hydroxylation: Chiral, non-racemic α-hydroxyphosphonates can be prepared with high enantiomeric excess (96–98% ee) through the stereoselective hydroxylation of diallyl benzylphosphonates using oxaziridines. researchgate.net The diallyl groups can be removed under neutral conditions to provide the free α-hydroxyphosphonic acids while retaining high stereochemical purity. researchgate.net

Diastereoselective Reactions: The reaction of a chiral α-aminoalkylphosphonate with a chiral inductor can be used for the diastereoselective synthesis of complex heterocyclic systems containing a P-N bond. tandfonline.com Similarly, the addition of phosphites to chiral N-protected aminoaldehydes allows for the highly stereoselective synthesis of 2-amino-1-hydroxyalkylphosphonic acids. researchgate.net

Catalytic Asymmetric Synthesis: Transition-metal-catalyzed reactions are powerful tools for creating P-chiral compounds. sioc-journal.cn Rhodium-catalyzed asymmetric hydrogenation of α-ketophosphonates using chiral phosphine-phosphoramidite ligands can produce (R)-α-hydroxy phosphonates with moderate to good enantioselectivities. researchgate.net Furthermore, efficient methods for the asymmetric synthesis of P-chiral phosphine (B1218219) oxides have been developed using sequential nucleophilic substitution on chiral 1,3,2-benzoxazaphosphinine-2-oxide reagents. nih.gov

Regioselective Synthesis:

Controlling the position of functionalization on the benzylphosphonate scaffold is crucial for targeted derivatization.

Aromatic Ring Substitution: Carbanions generated from diethyl benzylphosphonate can add to nitroarenes to form intermediate σH adducts. acs.org Depending on the reaction conditions, these adducts can be oxidized to yield either ortho- or para-nitroarylated benzylphosphonates, demonstrating high regioselectivity in C-C bond formation on the aromatic ring. acs.org

Side Chain Functionalization: The ring-opening of epoxides with phosphites is a common method for preparing β-hydroxyphosphonates. The use of catalysts like zinc chloride or aluminum triflate allows for the highly regioselective nucleophilic attack of the phosphite at the less hindered carbon atom of the epoxide, yielding the corresponding β-hydroxyphosphonates in high yields. researchgate.net

Structural Modifications and Derivatization of the Benzylphosphonate Scaffold

The benzylphosphonate scaffold is a versatile platform for structural modification. By introducing various substituents and functional groups, chemists can systematically alter the molecule's properties to optimize its biological activity.

Aryl Substituent Effects on Reactivity and Biological Interactions

Substituents on the aryl ring of the benzylphosphonate core can profoundly influence both chemical reactivity and biological interactions. These effects are often rationalized by the electron-donating or electron-withdrawing nature of the substituent, which alters the electronic distribution within the molecule.

Effects on Reactivity:

Reaction Pathways: The nature of the aryl substituent can dramatically alter reaction outcomes. For example, in the sulfonylation of α-hydroxy-benzylphosphonates, a 3-methoxyphenyl (B12655295) substituent leads to the expected O-sulfonylation product. acs.orgacs.orgnih.gov However, a 2- or 4-methoxy substituent promotes the formation of an α-chlorophosphonate instead, a surprising result explained by the formation of a quinoid intermediate. acs.orgacs.orgnih.gov

Nucleophilic Substitution: The reactivity of benzyl halides in Michaelis-Arbuzov reactions to form benzylphosphonates is influenced by aryl substituents. frontiersin.org The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for correlating the electronic properties of meta and para substituents with the reaction rates and equilibrium constants of many reactions involving aromatic compounds. researchgate.netlibretexts.org Electron-withdrawing groups generally accelerate nucleophilic substitution reactions.

Effects on Biological Interactions:

The introduction of different substituents on the aryl ring is a key strategy in drug discovery to modulate potency and selectivity.

Antimicrobial Activity: Studies on diethyl benzylphosphonate derivatives against Escherichia coli strains have shown that substituents impact antimicrobial potential. mdpi.com The introduction of a boronic acid moiety at the para-position was found to significantly improve antimicrobial activity and selectivity compared to the unsubstituted parent compound. mdpi.com

Anticancer Activity: The cytotoxic effects of α-hydroxy-benzylphosphonates are highly dependent on the substitution pattern of the aromatic ring. acs.orgacs.orgmdpi.com In a series of α-hydroxy-α-(benzo[b]thiophenyl)methylphosphonates, derivatives containing a trifluoromethyl (CF3) group in the benzene (B151609) ring showed the most significant cytotoxic activity against several cancer cell lines. mdpi.com The strong electron-withdrawing nature and increased lipophilicity conferred by the CF3 group may enhance bioavailability and target binding affinity. mdpi.com Similarly, α-hydroxy- and α-mesyloxy-3,5-di-tert-butylbenzylphosphonates showed pronounced cytostatic effects on human breast carcinoma and melanoma cells. acs.orgnih.gov

The following table summarizes the observed effects of different aryl substituents on the biological activity of benzylphosphonate derivatives.

SubstituentPositionDerivative ClassObserved Biological EffectReference
-B(OH)₂4-Diethyl benzylphosphonateImproved antimicrobial activity against E. coli mdpi.com
-CF₃metaα-Hydroxy-α-(benzothiophenyl)methylphosphonateStrongest cytotoxic activity on U266, EBC-1, and HT-29 cancer cell lines mdpi.com
3,5-di-tert-butyl3,5-α-Hydroxy-benzylphosphonatePronounced cytostatic effect on breast carcinoma cells (IC₅₀ = 16.4 µM) acs.orgnih.gov
3,5-di-tert-butyl3,5-α-Mesyloxy-benzylphosphonatePronounced cytostatic effect on breast carcinoma (IC₅₀ = 28.0 µM) and melanoma cells (IC₅₀ = 34.9 µM) acs.orgnih.gov

Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve the synthesis and biological evaluation of a series of structurally related compounds (analogs) to determine which molecular features are responsible for a specific biological effect. This is a fundamental strategy in medicinal chemistry for optimizing lead compounds into clinical candidates. The benzylphosphonate scaffold has been extensively explored through SAR studies.

Key Modifications for SAR Studies:

α-Position Modifications: The α-carbon is a frequent site for modification.

Hydroxylation and Acylation: The synthesis of α-hydroxyphosphonates via the Pudovik reaction is a common first step. mdpi.comnih.gov Subsequent acylation of the α-hydroxy group to form α-acyloxyphosphonates has been shown to modulate anticancer activity. mdpi.comnih.gov Studies revealed that benzoylation of the α-hydroxy group, in particular, tended to increase cytotoxicity across various cancer cell lines. nih.gov

Sulfonylation: Converting the α-hydroxy group to a mesyloxy (methanesulfonyloxy) or tosyloxy (p-toluenesulfonyloxy) group creates another class of analogs. acs.orgacs.org These sulfonylated derivatives exhibit distinct reactivity and biological profiles, including cytostatic effects. acs.orgacs.org

Phosphonate Ester Modifications: While this article focuses on the core scaffold, the nature of the ester groups on the phosphonate moiety (e.g., methyl, ethyl, or prodrug moieties like acetoxymethyl) also plays a critical role in properties like cell permeability and metabolic stability, forming another axis for SAR exploration.

α-Aryl Substitution for Antimalarial Activity: A synthetic procedure was developed to create α-aryl-substituted analogs of the antimalarial drug fosmidomycin, which contains a phosphonate group. ugent.be This SAR study revealed that while the α-aryl analogs were weaker inhibitors of the target enzyme (DXR) than fosmidomycin, they showed significantly better activity at inhibiting the growth of the malaria parasite, P. falciparum. ugent.be This highlights that SAR can uncover complex relationships where enzyme inhibition does not directly translate to whole-cell activity, pointing to factors like cell uptake.

The following table presents a selection of synthesized benzylphosphonate analogs and the SAR insights gained from their study.

Analog ClassModificationSAR FindingTherapeutic AreaReference
α-Acyloxy-benzylphosphonatesAcylation of α-hydroxy group with various acyl chloridesBenzoylation of the α-hydroxy group consistently increased anticancer cytotoxicity.Anticancer nih.gov
α-Mesyloxy-benzylphosphonatesSulfonylation of α-hydroxy groupThe mesyloxy derivative of 3,5-di-tert-butyl-benzylphosphonate showed potent cytostatic activity against melanoma cells.Anticancer acs.orgacs.org
α-Alkoxy-benzylphosphonatesSubstitution of α-mesyloxy group with an alkoxy unitDemonstrated a new selective reaction pathway for further derivatization.Synthetic Methodology acs.orgacs.org
α-Aryl Fosmidomycin AnalogsReplacement of propyl chain with an α-aryl groupα-Aryl substitution significantly improved antiplasmodial activity in vitro despite weaker enzyme inhibition.Antimalarial ugent.be

Advanced Spectroscopic and Structural Elucidation of Benzylphosphonic Acid Am 2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of Benzylphosphonic acid-(AM)2 offers a clear picture of the different proton environments. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons (CH₂) attached to the phosphorus atom are split by the phosphorus nucleus, resulting in a doublet. The methylene protons of the acetoxymethyl (AM) groups resonate as a doublet of doublets, and the methyl protons of the AM groups appear as a singlet.

¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40-7.20m5HC₆H₅
5.59d4HO-CH₂-O
3.32d2HP-CH₂
2.07s6HC(O)CH₃

This table is interactive. Users can sort data by clicking on the headers.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the acetoxymethyl group is typically found at the lowest field. The aromatic carbons of the benzyl group show distinct signals, and the methylene carbons attached to oxygen and phosphorus atoms are also clearly resolved.

¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
169.1C=O
130.8Aromatic C
130.2Aromatic C
128.7Aromatic C
127.3Aromatic C
82.5O-CH₂-O
33.4P-CH₂
20.7C(O)CH₃

This table is interactive. Users can sort data by clicking on the headers.

³¹P NMR is a highly specific technique for characterizing organophosphorus compounds. This compound exhibits a single resonance in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift is characteristic of a phosphonate (B1237965) ester.

³¹P NMR Data for this compound

Chemical Shift (δ) ppmAssignment
21.5P

This table is interactive. Users can sort data by clicking on the headers.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the signals observed in the 1D NMR spectra.

COSY: This experiment establishes the connectivity between coupled protons. For instance, it would show a correlation between the different protons within the benzyl ring system.

HMQC/HSQC: These experiments correlate proton signals with their directly attached carbon atoms. This allows for the definitive assignment of each carbon atom based on the known proton assignments.

Phosphorus-31 (³¹P) NMR for Phosphonate Moiety Characterization

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is excellent for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl (C=O) stretch of the ester groups, the P=O stretch of the phosphonate, and the C-O stretches of the ester and ether linkages.

IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1760StrongC=O Stretch (Ester)
~1250StrongP=O Stretch (Phosphonate)
~1150StrongC-O Stretch (Ester/Ether)

This table is interactive. Users can sort data by clicking on the headers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetoxymethyl groups and cleavage of the benzyl group, providing further confirmation of the molecule's structure.

Key Mass Spectrometry Data for this compound

m/zInterpretation
[M+H]⁺Molecular Ion Peak
[M-CH₂O₂CCH₃]⁺Loss of an acetoxymethyl radical
[M-C₆H₅CH₂]⁺Loss of a benzyl radical

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X-ray Diffraction Analysis for Solid-State Structure and Conformation

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a single crystal of the compound of interest. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the spots in this diffraction pattern, scientists can deduce the arrangement of atoms within the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide precise information on:

Solid-State Structure: The exact arrangement of the molecules in the crystal lattice, including the unit cell dimensions and symmetry.

Bond Lengths and Angles: The precise measurements of the distances between bonded atoms and the angles between adjacent bonds within the molecule.

Conformation: The three-dimensional shape of the molecule in the solid state, including the torsion angles that define the spatial orientation of the benzyl group, the phosphonate core, and the acetoxymethyl (AM) ester groups.

Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds or van der Waals forces, which influence the packing of the molecules in the crystal.

Currently, specific crystallographic data, including unit cell parameters, space group, and atomic coordinates for this compound, are not available in the public domain.

Comprehensive Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The analysis is typically performed using a combustion method, where a sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO2, H2O) are collected and measured.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₃H₁₇O₇P. The molecular weight of the compound is 316.28 g/mol .

The calculated elemental percentages are presented in the table below. A comprehensive elemental analysis would involve experimentally determining these percentages from a purified sample and comparing them to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and proposed formula. nih.gov

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0113156.1349.37
HydrogenH1.011717.175.43
OxygenO16.007112.0035.41
PhosphorusP30.97130.979.79
Total 316.27 100.00

Note: Values are rounded for clarity.

Experimental data from a formal elemental analysis of this compound, which would provide "Found" values to compare against these "Calculated" percentages, are not currently reported in the surveyed scientific literature.

Mechanistic Investigations into the Chemical and Biotransformation Pathways of Benzylphosphonic Acid Am 2

Organic Reaction Mechanism Studies in Prodrug Synthesis (e.g., Esterification Pathways)

The synthesis of Benzylphosphonic acid-(AM)2, or bis(acetoxymethyl) benzylphosphonate, involves the esterification of benzylphosphonic acid. This transformation is crucial for masking the two acidic hydroxyl groups of the phosphonate (B1237965) moiety with acetoxymethyl (AM) groups, rendering the molecule neutral and more lipophilic. nih.govnih.gov

A common and effective method for this type of esterification is the reaction of the phosphonic acid with an acetoxymethyl halide, such as acetoxymethyl bromide (AM-Br), in the presence of a non-nucleophilic base. ucsd.edunih.gov The reaction generally proceeds via a nucleophilic substitution mechanism.

Key Mechanistic Steps:

Deprotonation: The phosphonic acid is treated with a base, such as N,N-diisopropylethylamine (DIEA), which deprotonates the two P-OH groups to form a more nucleophilic phosphonate dianion. ucsd.edu

Nucleophilic Attack: The resulting phosphonate anion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of acetoxymethyl bromide. This occurs in a sequential manner for both acidic sites. ucsd.edunih.gov

Halide Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of a P-O-CH2-O-C(O)CH3 ester linkage. ucsd.edu

An alternative to using an amine base involves the preparation of a silver salt of the phosphonic acid. ucsd.edunih.gov The disilver salt can be reacted with acetoxymethyl bromide, often in a solvent like acetonitrile. ucsd.edu This method has been successfully used for the synthesis of bis(acetoxymethyl) esters of various phosphates and phosphonates. ucsd.edu

The synthesis of related pivaloyloxymethyl (POM) prodrugs, which are structurally similar to AM prodrugs, often involves coupling the phosphonic acid with the corresponding chloromethyl pivalate (B1233124) in the presence of a base like triethylamine. nih.govacs.org This highlights a general strategy for creating acyloxymethyl esters of phosphonates.

The reaction conditions, such as the choice of solvent (e.g., acetonitrile, THF) and base, are optimized to ensure high yields and prevent side reactions. ucsd.edugoogle.com The successful synthesis of bis(acetoxymethyl) phenylphosphonate (B1237145) has been reported with high yields (86%) by reacting phenylphosphonic acid with acetoxymethyl bromide and DIEA in acetonitrile. ucsd.edu

In Vitro Biotransformation of this compound to its Active Form

Once inside the cell, this compound must undergo biotransformation to release the active benzylphosphonic acid. This activation is a multi-step process initiated by enzymatic hydrolysis. nih.govresearchgate.net

The bioactivation of AM-ester prodrugs is primarily initiated by the activity of ubiquitous intracellular enzymes, particularly carboxylesterases. researchgate.netacs.org These enzymes catalyze the hydrolysis of the ester bond in the acetoxymethyl group. researchgate.netacs.org

The process is sequential:

First Hydrolysis: A carboxylesterase cleaves one of the acetate (B1210297) esters, releasing acetic acid and forming an unstable hemiacetal intermediate, Benzylphosphonic acid-(AM)-(hydroxymethyl) ester. researchgate.netacs.org

Spontaneous Decomposition: This intermediate is chemically unstable and rapidly decomposes, releasing one molecule of formaldehyde (B43269) and yielding the mono-AM ester of benzylphosphonic acid (Benzylphosphonic acid-(AM)). researchgate.netacs.orgacs.org

Second Hydrolysis: The process is repeated for the second AM group. Another esterase molecule hydrolyzes the remaining acetate ester.

Final Decomposition: The resulting hydroxymethyl monoester intermediate decomposes, releasing a second molecule of formaldehyde and the fully active benzylphosphonic acid. acs.org

This two-step enzymatic and chemical cascade ensures that the active drug is released intracellularly, where it can exert its therapeutic effect. nih.gov The reliance on esterases, which are abundant within cells but less so in systemic circulation, helps ensure that the prodrug remains intact until it reaches its target tissue, a strategy that enhances therapeutic efficacy and can reduce systemic exposure to the active drug. nih.govtmc.edu

The efficiency of prodrug activation is a critical determinant of its pharmacological activity. Kinetic studies of AM-ester hydrolysis reveal that these compounds are excellent substrates for esterases. For example, kinetic analysis of fluorogenic AM ether profluorophores with porcine liver esterase (PLE) demonstrated high catalytic efficiencies. nih.gov

Substratekcat/KM (M⁻¹s⁻¹)KM (µM)
Profluorophore 10 (AM ether) 3.1 x 10⁶16
Profluorophore 9 (AM ether) 3.6 x 10⁶21
Tokyo Green AM ether 6 4.2 x 10⁶13
Tokyo Green acetate ester 7 3.2 x 10⁶12

Table based on data for fluorogenic acetoxymethyl ether substrates incubated with porcine liver esterase (PLE) in vitro. nih.gov

These data show that AM ethers are rapidly processed by esterases, with catalytic efficiencies (kcat/KM) in the range of 10⁶ M⁻¹s⁻¹, comparable to standard acetate esters. nih.gov The Michaelis constant (KM) values are in the low micromolar range, indicating a high affinity of the enzyme for the AM-ester substrate. nih.gov

Studies on similar bis(pivaloyloxymethyl) (bis-POM) prodrugs also show rapid conversion kinetics. In plasma, the conversion of a bis-POM prodrug to its hemi-ester (HemiPOM) and then to the final active compound is readily detected within minutes. tmc.edu However, the activation efficiency of different prodrug forms can vary. Bis-amidate prodrugs, for instance, have been found to have lower activation efficiency compared to bis-acyloxyalkyl ester forms like the AM or POM variants. researchgate.netnih.gov This suggests that the ester-based cleavage is a highly efficient activation pathway. The rate of hydrolysis is significantly faster in the presence of cell extracts or purified esterases compared to buffer alone, confirming the enzymatic nature of the activation. ucsd.edunih.gov

The in vitro biotransformation of this compound yields a predictable series of metabolites. The process is a sequential de-esterification and decomposition cascade.

The expected metabolites are:

Benzylphosphonic acid mono(acetoxymethyl) ester (Benzylphosphonic acid-(AM)): This is the intermediate product formed after the enzymatic cleavage of the first AM group, followed by the release of one molecule of formaldehyde. acs.orgtmc.edu It is also referred to as the "hemi-ester" or "mono-AM" metabolite.

Benzylphosphonic acid: This is the final, fully active parent drug, released after the cleavage of the second AM group and a second molecule of formaldehyde. acs.org

Acetic Acid: Two molecules are released, one from each enzymatic hydrolysis step. researchgate.net

Formaldehyde: Two molecules are released, one from the spontaneous decomposition of each hydroxymethyl intermediate. acs.orgacs.org

The detection of these metabolites confirms the proposed bioactivation pathway. For instance, studies of the bis-POM prodrug POMHEX in plasma clearly identified the presence of both the hemi-ester (HemiPOMHEX) and the final active drug (HEX) shortly after administration. tmc.edu Similarly, the hydrolysis of fluorogenic AM ethers leads to the release of the highly fluorescent parent molecule, which is the basis for their use as enzymatic reporters. nih.gov

Kinetic Characterization of Prodrug Activation

Kinetic Studies of Prodrug Conversion

Kinetic studies are essential for understanding the rate and efficiency at which a prodrug is converted to its active form. The conversion of this compound follows pseudo-first-order kinetics, where the rate of hydrolysis is dependent on the prodrug concentration, especially when the activating enzymes are in excess. researchgate.net

The stability of the prodrug is a key kinetic parameter. In aqueous buffers without enzymes, acetoxymethyl esters are surprisingly stable. For example, phenylphosphonate bis(acetoxymethyl)ester showed a half-life of 23 days in buffer. ucsd.edu In contrast, when incubated in environments containing esterases, such as cell lysates or plasma, the half-life is dramatically reduced, often to minutes or hours. tmc.edunih.govbiorxiv.org For example, one AM ether substrate had a half-life of 2 hours in a cell culture medium containing fetal bovine serum (DMEM-FBS), while another, more labile one, had a half-life of only 3 minutes. nih.gov

Prodrug (AM)₂ → Metabolite (AM)₁ → Active Drug

The kinetics of each step can be influenced by the structure of the prodrug. Studies comparing different types of prodrugs show that bis-acyloxyalkyl forms (like AM and POM) generally lead to rapid payload accumulation within cells. nih.govresearchgate.net In contrast, bis-amidate prodrugs exhibit slower, more sustained-release kinetics. nih.govnih.gov This difference is likely due to the relative efficiencies of the enzymes involved—carboxylesterases for AM/POM esters versus other enzymes like phosphoramidases for amidates. acs.orgnih.gov The rapid intracellular hydrolysis of AM esters serves to effectively "trap" the charged, membrane-impermeant metabolites inside the cell, increasing the intracellular concentration of the active compound over time. ucsd.edunih.gov

Computational Chemistry and Theoretical Modeling of Benzylphosphonic Acid Am 2 and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Benzylphosphonic acid-(AM)2 and its analogues.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. dntb.gov.uascispace.com It has been successfully applied to study phosphonates and their derivatives. dntb.gov.uaresearchgate.net For this compound, DFT calculations can determine the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density within the molecule.

Researchers often use specific functionals, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-31+G*, to perform these calculations. acs.orgmdpi.com These calculations provide a detailed picture of the three-dimensional arrangement of atoms and the electronic environment of the phosphonate (B1237965) core and the aminomethyl (AM) promoieties. The electronic properties calculated via DFT can be correlated with the molecule's reactivity and stability. scispace.comnih.gov

Table 1: Representative Bond Lengths and Angles in Phosphonic Acid Derivatives from DFT Calculations

ParameterTypical Value (Å or Degrees)Significance
P=O Bond Length~1.48 ÅIndicates the double bond character, crucial for interactions.
P-C Bond Length~1.83 ÅRepresents the stable link between the phosphorus center and the benzyl (B1604629) group.
P-N Bond Length~1.65 ÅCharacterizes the phosphoramidate (B1195095) bond, a key site for enzymatic or chemical cleavage.
O-P-N Bond Angle~105°Influences the overall tetrahedral geometry around the phosphorus atom.
C-P-N Bond Angle~108°Affects the spatial orientation of the promoieties relative to the benzyl group.

Note: The values presented are generalized from computational studies on related phosphonate structures and may vary for this compound.

This compound possesses considerable conformational flexibility due to the rotatable bonds in its structure. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by systematically rotating key bonds and calculating the corresponding energy of each conformation.

Energy minimization procedures, often employing force fields like the Universal Force Field (UFF) or quantum mechanical methods, are used to find the lowest energy conformers. mdpi.com Identifying these stable conformations is crucial as they represent the most likely shapes the molecule will adopt in a biological environment, which in turn dictates its ability to interact with enzymes responsible for its activation.

Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the electron density surface of a molecule. dntb.gov.ua It provides a color-coded map where different colors represent regions of varying electrostatic potential.

Red regions indicate negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. These areas are prone to electrophilic attack.

Blue regions denote positive potential, usually found around hydrogen atoms attached to electronegative atoms. These sites are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms of the phosphoramidate groups as regions of high electron density, making them key sites for interaction with biological targets. dntb.gov.ua This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, that are critical for the prodrug's binding and subsequent cleavage.

DFT calculations can also be used to predict the reactivity and chemical stability of this compound. scispace.com By analyzing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can estimate the molecule's susceptibility to chemical reactions. A smaller HOMO-LUMO gap generally implies higher reactivity.

These calculations can predict the stability of the phosphoramidate bonds under different pH conditions, providing insights into the prodrug's shelf-life and its stability in various physiological environments before reaching the target site. mdpi.com Theoretical studies can correlate structural and electronic properties with experimental inhibition efficiencies. dntb.gov.ua

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations offer a dynamic view of their behavior over time. peerj.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the surrounding environment, particularly with solvent molecules like water. researchgate.netrsc.org

For this compound, MD simulations can:

Explore the full range of its conformational flexibility in an aqueous environment.

Analyze the stability of different conformers and the transitions between them.

Study the hydration shell around the molecule and how water molecules interact with the polar phosphoramidate groups.

Provide insights into how the molecule might approach and orient itself within the active site of a cleaving enzyme. mdpi.com

These simulations are computationally intensive but provide invaluable information on the dynamic nature of the prodrug, which is essential for understanding its transport and activation mechanisms. researchgate.net

In Silico Prediction of Reaction Pathways and Transition States (e.g., Prodrug Cleavage)

A primary goal of computational modeling for a prodrug like this compound is to understand its conversion to the active drug, benzylphosphonic acid. This involves the cleavage of the two phosphoramidate (P-N) bonds. nih.gov

In silico methods can be used to model this chemical reaction. oup.com By employing quantum mechanics/molecular mechanics (QM/MM) methods, a hybrid approach, researchers can simulate the cleavage reaction within the enzyme's active site. mdpi.com In this method, the reacting parts of the prodrug and the key amino acid residues of the enzyme are treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

This approach allows for the mapping of the entire reaction pathway, from the binding of the prodrug to the release of the products. mdpi.com It can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. A lower activation energy suggests a more facile cleavage process. These predictions can help explain why certain phosphoramidate prodrugs are cleaved more efficiently than others and can guide the design of new promoieties that are optimized for enzymatic activation. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Determinants of Activity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity or physicochemical properties. core.ac.ukspu.edu.sy These models establish a mathematical correlation between a set of molecular descriptors and the observed activity, allowing for the prediction of the potency of novel analogues and guiding the design of more effective therapeutic agents. core.ac.ukbiolscigroup.us For phosphonate prodrugs like this compound, QSAR/QSPR studies are instrumental in elucidating the structural features that govern their efficacy, which is often a complex interplay of membrane permeability, enzymatic activation, and interaction with the target. nih.govacs.org

The development of a robust QSAR model involves several key steps, including the selection of a training set of molecules with known activities, calculation of relevant molecular descriptors, and the application of statistical methods to build and validate the model. mdpi.com The reliability of a QSAR model is often assessed by its coefficient of determination (R²) and cross-validation coefficient (Q²cv), with R² values greater than 0.9 being indicative of a strong correlation. core.ac.ukbiolscigroup.us

Detailed Research Findings:

Research into phosphonate and bisphosphonate analogues has identified several key structural determinants that significantly impact their biological activity. These findings, derived from various QSAR and experimental studies, provide a framework for understanding the potential activity of this compound and its derivatives.

Influence of Ester Moieties:

The nature of the ester groups in phosphonate prodrugs is a critical factor influencing their activity. The "ProTide" approach, which involves creating phosphoramidate prodrugs, has been particularly successful for nucleoside analogues. researchgate.net In general, less bulky esters like methyl and ethyl tend to result in higher potency, while bulkier groups such as t-butyl or isopropyl can diminish activity, likely due to slower enzymatic hydrolysis. nih.gov A QSAR study focusing on L-alanine ester variations in phosphoramidate derivatives of d4T highlighted that optimal activity is achieved with esters possessing significant lipophilicity that is slightly removed from the ester bond. nih.gov

For acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) moiety, the structure of the acyl group can lead to significant variations in the rate of hydrolysis. acs.org The POM prodrug strategy relies on enzymatic cleavage to release an intermediate that then spontaneously decomposes to the active compound. nih.gov Another related strategy employs isopropyloxycarbonyloxymethyl (POC) derivatives, which can offer a longer serum half-life compared to their POM counterparts. nih.gov

Table 1: Impact of Ester Group Variation on Relative Activity of Phosphonate Prodrugs

Ester Modification General Effect on Activity Rationale
Methyl, Ethyl Esters High Potency Favorable for enzymatic hydrolysis nih.gov
Isopropyl, t-Butyl Esters Reduced Potency Steric hindrance slows enzymatic cleavage nih.gov
Benzyl Esters Variable Potency Activity is dependent on aryl ring substituents nih.gov
Pivaloyloxymethyl (POM) Effective Prodrug Well-established enzymatic cleavage pathway acs.orgnih.gov

Role of the Aryl Group:

In aryl phosphoramidates, the substitution pattern on the aryl ring significantly modulates the rate of hydrolysis and, consequently, the biological activity. nih.gov For mixed aryl/acyloxymethyl phosphonate diesters, variations in the aryl group can lead to a more than 200-fold range in bioactivity. acs.org This highlights the importance of the electronic and steric properties of the substituents on the aryl ring in fine-tuning the activation kinetics of the prodrug.

Impact of Amino Acid Component:

In phosphoramidate prodrugs, the choice of the amino acid ester is a critical determinant of activity. Studies on mixed amidate/ester prodrugs of PMEA and PMPA revealed that the L-alanine methyl ester, when paired with a phenoxy moiety, was highly effective, whereas the corresponding D-alanine methyl ester resulted in a significant loss of activity. nih.gov This stereoselectivity points to a specific enzymatic recognition step in the activation pathway. The use of peptidomimetics as protecting groups has also shown promise, in some cases increasing oral bioavailability by up to eight times compared to the parent phosphonate. nih.gov

Table 2: Influence of Structural Modifications on Phosphonate Prodrug Activity

Structural Feature Modification Observed Impact on Activity/Property Reference
Ester Group L-Alanine Methyl Ester High activity in phosphoramidates nih.gov
D-Alanine Methyl Ester Significantly reduced activity nih.gov
Aryl Group Varied Aryl Substituents Can alter bioactivity by >200-fold acs.org
Protecting Group Peptidomimetics Increased oral bioavailability nih.gov

Pharmacophore Modeling and Molecular Field Analysis:

More advanced computational techniques like pharmacophore modeling and 3D-QSAR, such as molecular field analysis (MFA), have been applied to bisphosphonates, which share structural similarities with benzylphosphonic acid derivatives. nih.gov A successful MFA study on a series of bisphosphonates yielded a model with a high correlation coefficient (R² = 0.900), indicating excellent predictive power. nih.gov Pharmacophore modeling for these compounds revealed the importance of two negative ionizable features and one positive charge feature for activity. nih.gov These models underscore the necessity of specific spatial arrangements of electrostatic and hydrophobic features for effective interaction with the biological target.

In Vitro Enzyme Inhibition Studies and Mechanistic Elucidation of Benzylphosphonic Acid

General Principles of Phosphonate-Mediated Enzyme Inhibition

Phosphonates are organophosphorus compounds distinguished by a direct and highly stable carbon-phosphorus (P-C) bond. This bond makes them resistant to enzymatic cleavage, unlike the more fragile phosphoester (P-O-C) bonds found in natural substrates like phosphate (B84403) esters. google.com.ua The primary mechanism by which phosphonates inhibit enzymes stems from their function as structural analogs of phosphate-containing substrates, transition states, or intermediates in phosphoryl transfer reactions. google.com.uahubrecht.eu

Enzymes such as phosphatases and phosphodiesterases, which catalyze the hydrolysis of phosphate esters, typically proceed through a pentavalent transition state at the phosphorus atom. Phosphonates are effective mimics of this geometry, enabling them to bind with high affinity to the enzyme's active site. rcsb.org At physiological pH, the phosphonate (B1237965) group is typically dianionic and tetrahedral, allowing it to form electrostatic and hydrogen-bonding interactions within the active site that are similar to those of the natural phosphate group. rcsb.org Because the P-C bond is non-hydrolyzable, the enzyme cannot complete its catalytic cycle, leading to potent, often competitive, inhibition. google.com.uajuniperpublishers.com In some cases, modified phosphonates can also act as irreversible inhibitors by forming covalent bonds with active site residues. frontiersin.org

Identification of Target Enzymes and Isoforms (In Vitro)

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (NPP2), is a secreted enzyme that primarily produces the signaling lipid lysophosphatidic acid (LPA) from lysophosphatidylcholine (B164491) (LPC). nih.govscite.ai Benzylphosphonic acid and its derivatives are recognized as effective inhibitors of ATX. caymanchem.com The inhibitory mechanism of substituted benzylphosphonic acids involves blocking ATX activity through a mixed-mode inhibition. nih.govnih.gov The phosphonic acid group acts as a mimic of the substrate's phosphate moiety, while the benzyl (B1604629) group fits into an adjacent hydrophobic pocket within the enzyme's active site, a region that typically accommodates the lipid tail of the LPC substrate. This dual interaction prevents the substrate from accessing the catalytic site, thereby blocking LPA production. researchgate.net

Prostatic Acid Phosphatase (PAP) is an enzyme expressed in high concentrations by prostate epithelial cells. pnas.org Benzylphosphonic acid and its derivatives are known inhibitors of human PAP. researchgate.netglpbio.com The inhibition is competitive, meaning the inhibitor vies with the natural substrate for the same active site. researchgate.net While benzylphosphonic acid itself is an inhibitor, certain derivatives, such as α-benzylaminobenzylphosphonic acid, have demonstrated significantly higher potency, with improvements of over 3,500-fold. The enhanced potency of such derivatives is attributed to favorable interactions with the phosphate-binding region combined with the presence of hydrophobic benzyl groups.

Protein-tyrosine phosphatases (PTPs) are crucial signaling enzymes that remove phosphate groups from tyrosine residues. Benzylphosphonic acid acts as a competitive inhibitor for PTPs, including low molecular weight PTP (LMW-PTP) and PTP1B. rcsb.orgcaymanchem.com The mechanism relies on the phosphonate group acting as a non-hydrolyzable mimic of the phosphotyrosine (pTyr) substrate. rcsb.org The negatively charged phosphonate group binds to the conserved, positively charged PTP active site, while the benzyl ring can interact with nearby hydrophobic regions. rcsb.orgcaymanchem.com By occupying the active site, benzylphosphonic acid prevents the binding and dephosphorylation of protein substrates. caymanchem.com The stability of the P-C bond is key to its inhibitory action, as it resists cleavage by the catalytic cysteine residue in the PTP active site.

The inhibitory action of benzylphosphonic acid and its derivatives extends to other phosphatases.

Acid Phosphatases: Benzylphosphonic acid has been reported to be a competitive inhibitor of bovine heart acid phosphatase.

Purple Acid Phosphatase (PAP): A derivative, [p-(acetylamino)-benzyl]phosphonate, demonstrates simple competitive inhibition of purple acid phosphatase from beef spleen, acting as a non-hydrolyzable substrate analog. nih.gov

Alkaline Phosphatase (ALP): Benzylphosphonic acid inhibits human placental alkaline phosphatase (PLAP) and bovine intestinal alkaline phosphatase. A related derivative, 4-aminobenzylphosphonic acid, is also an inhibitor of bovine intestine alkaline phosphatase. researchgate.net

Protein-Tyrosine Phosphatase (PTP) Inhibition Mechanisms (In Vitro)

In Vitro Kinetic Analysis of Enzyme Inhibition

Kinetic studies provide quantitative measures of an inhibitor's potency and its mechanism of action. For benzylphosphonic acid and its derivatives, in vitro analyses have determined key inhibitory constants and modes of action against several enzymes. The inhibition constant (Kᵢ) represents the concentration required to produce half-maximum inhibition and is an inverse measure of inhibitor potency.

The data reveal that benzylphosphonic acid and its analogs act as competitive inhibitors against a range of phosphatases. For instance, benzylphosphonic acid itself competitively inhibits a low molecular weight protein-tyrosine phosphatase with a Kᵢ value of 4.6 mM. rcsb.org Similarly, it inhibits bovine heart acid phosphatase with the same Kᵢ of 4.6 mM. Derivatives of benzylphosphonic acid have shown potent inhibition of autotaxin, with Kᵢ values reaching the low nanomolar range. nih.gov

Target EnzymeInhibitorMode of InhibitionKᵢ (Inhibition Constant)IC₅₀
Autotaxin (ATX/NPP2)4-Substituted Benzylphosphonic Acid AnaloguesMixed-Mode nih.govnih.govLow µM to nM range nih.govnih.govNot specified
Low Molecular Weight Protein-Tyrosine Phosphatase (LMW-PTP)Benzylphosphonic AcidCompetitive rcsb.org4.6 mM rcsb.orgNot specified
Bovine Heart Acid PhosphataseBenzylphosphonic AcidCompetitive4.6 mMNot specified
Prostatic Acid Phosphatase (PAP)α-Benzylaminobenzylphosphonic AcidCompetitive researchgate.netNot specified4 nM
Bovine Intestine Alkaline Phosphatase4-Aminobenzylphosphonic AcidCompetitive1.1 mM researchgate.netNot specified
Beef Spleen Purple Acid Phosphatase[p-(acetylamino)-benzyl]phosphonateCompetitive nih.govNot specifiedNot specified

Determination of Inhibition Constants (Ki)

The inhibition constant (Kᵢ) is a critical parameter that quantifies the affinity of an inhibitor for an enzyme. A lower Kᵢ value signifies a stronger affinity and, consequently, a more potent inhibitor. For benzylphosphonic acid and its derivatives, Kᵢ values have been determined against several enzymes, most notably prostatic acid phosphatase (PAP) and autotaxin (ATX).

Studies on derivatives of benzylphosphonic acid have demonstrated a wide spectrum of inhibitory potency against human prostatic acid phosphatase, with IC₅₀ values ranging from over 500,000 nM down to 4 nM. nih.govmdpi.com For instance, certain aminoalkanol derivatives of benzylphosphonic acid showed Kᵢ values of 0.786 mM and 0.924 mM for competitive inhibition of PAP. nih.gov Another study on 4-substituted benzylphosphonic acid analogues as inhibitors of autotaxin reported Kᵢ values in the low micromolar to nanomolar range. nih.gov Specifically, against phosphotriesterase, a phosphonate derivative where the nitro-substituent was replaced by hydrogen exhibited a Kᵢ value of 650 µM for the Cd-substituted enzyme. tandfonline.com

The following table summarizes the inhibition constants for selected benzylphosphonic acid derivatives against their target enzymes.

Derivative NameTarget EnzymeInhibition Constant (Kᵢ)
Aminoalkanol derivative (I)Prostatic Acid Phosphatase (PAP)0.786 mM
Aminoalkanol derivative (II)Prostatic Acid Phosphatase (PAP)0.924 mM
4-substituted benzylphosphonic acid analoguesAutotaxin (ATX)Low µM to nM range
Hydrogen-substituted phosphonate derivativePhosphotriesterase (Cd-substituted)650 µM

Lineweaver-Burk Plots and Other Kinetic Models

Lineweaver-Burk plots, a graphical representation of the Michaelis-Menten equation, have been instrumental in elucidating the mechanism of inhibition by benzylphosphonic acid derivatives. nih.govmdpi.com This double reciprocal plot of 1/velocity versus 1/[substrate] allows for the characterization of the type of enzyme inhibition.

In studies of aminoalkanol derivatives inhibiting prostatic acid phosphatase, Lineweaver-Burk plots were constructed to compare the Michaelis constant (Kₘ) of the enzyme in the presence and absence of the inhibitors. nih.govmdpi.com For one derivative, the plots showed straight lines with a common intersection on the 1/Vmax axis but different intersection points with the 1/S axis, a clear indication of competitive inhibition. nih.gov For another derivative, the plots also indicated competitive inhibition. nih.gov The slope of the Lineweaver-Burk plot is indicative of the inhibitor's strength; a larger slope corresponds to a stronger competitive inhibitor. nih.gov

Characterization of Inhibition Type (Competitive, Non-Competitive, Uncompetitive, Mixed) (In Vitro)

The type of inhibition exerted by benzylphosphonic acid and its derivatives has been determined to vary depending on the specific compound and the target enzyme.

Competitive Inhibition: Several studies have identified benzylphosphonic acid derivatives as competitive inhibitors. For example, two aminoalkanol derivatives were shown to be competitive inhibitors of prostatic acid phosphatase. nih.govmdpi.com In competitive inhibition, the inhibitor structurally resembles the substrate and binds to the active site of the enzyme, thereby preventing the substrate from binding. sigmaaldrich.comfreescience.info

Non-Competitive Inhibition: In other cases, non-competitive inhibition has been observed. Phosphonate derivatives of benzylphosphonic acid bearing monofluoro, difluoro, and hydroxyl substituents on the methylene (B1212753) carbon were found to be non-competitive inhibitors of bacterial phosphotriesterase. tamu.edu Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site, and reduce the enzyme's activity without preventing substrate binding. freescience.infonumberanalytics.com

Mixed-Mode Inhibition: A study on 4-substituted benzylphosphonic acid and 6-substituted naphthalen-2-ylmethylphosphonic acid analogues as inhibitors of autotaxin revealed a mixed-mode inhibition mechanism. nih.gov Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Reversible vs. Irreversible Inhibition (In Vitro)

The nature of the bond between an inhibitor and an enzyme determines whether the inhibition is reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds and ionic bonds, and can readily dissociate from the enzyme. sigmaaldrich.comnumberanalytics.com In contrast, irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. numberanalytics.com

Studies on benzylphosphonic acid derivatives suggest that they generally act as reversible inhibitors. researchgate.net The characterization of inhibition through kinetic models like Michaelis-Menten and the determination of Kᵢ values are characteristic of reversible inhibition, where an equilibrium exists between the enzyme, inhibitor, and the enzyme-inhibitor complex. sigmaaldrich.comnumberanalytics.com For example, the competitive and non-competitive inhibition observed for benzylphosphonic acid derivatives are types of reversible inhibition. nih.govmdpi.comtamu.edu

Structural Basis of Enzyme-Inhibitor Interactions (Binding Modes)

Understanding the three-dimensional interactions between an inhibitor and its target enzyme at the atomic level is crucial for rational drug design. X-ray crystallography has been a powerful tool in revealing the binding modes of benzylphosphonic acid derivatives.

A significant breakthrough was the determination of the X-ray crystal structure of human prostatic acid phosphatase (PAP) in complex with a potent inhibitor, α-benzylaminobenzylphosphonic acid, at a resolution of 2.9 Å. acs.org This structure provided valuable insights into how these inhibitors bind within the active site of PAP. acs.org The study revealed that the phosphonate group of the inhibitor interacts with the phosphate-binding region of the enzyme. nih.gov Furthermore, the hydrophobic moieties of the benzylamino and phenylphosphonic acid groups make favorable interactions within the active site, explaining the enzyme's preference for aromatic substrates. nih.govacs.org

The crystal structures of other benzylphosphonic acid derivatives bound to tyrosyl-DNA phosphodiesterase 1 (TDP1) have also been determined, revealing that the benzylphosphonic acid headgroup has a different binding mode compared to bioisosteric dicarboxyphenyl motifs. frontiersin.org These structural studies provide a basis for understanding the observed structure-activity relationships and for designing more potent and selective inhibitors.

In Vitro Structure-Activity Relationship (SAR) Studies of Benzylphosphonic Acid Derivatives

Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. For benzylphosphonic acid, extensive SAR studies have been conducted to identify key structural features that influence its inhibitory potency against enzymes like prostatic acid phosphatase (PAP).

These studies have shown that substitutions on the benzyl ring and at the α-position of the phosphonic acid can have a profound impact on inhibitory activity. For instance, the introduction of an α-amino group to create α-aminobenzylphosphonic acids led to a highly potent series of PAP inhibitors. nih.gov The α-benzylaminobenzylphosphonic acid, with an IC₅₀ of 4 nM, was found to be 3500-fold more potent than its carbon analogue, α-phenylethyl. nih.gov This enhanced potency is attributed to a combination of favorable interactions, including those with the phosphate-binding region and the hydrophobic pockets of the active site. nih.gov

Further SAR studies on α-substituted benzylphosphonic acids identified bulk tolerance in certain regions of the active site. researchgate.net For example, 2-trifluoromethylbenzhydrylphosphonic acid and α-(2-phenylethyl)benzylphosphonic acid were found to be potent inhibitors of human PAP. researchgate.net Conversely, replacing the phosphonic acid moiety with a phosphinic or carboxylic acid, or removing the benzyl substitution from the α-amino group, resulted in a significant decrease in potency. nih.gov

Advanced Prodrug Design Strategies for Phosphonic Acid Derivatives in Biomedical Research

Modulating Physicochemical Parameters for Enhanced Cellular Uptake (e.g., Lipophilicity, Charge Masking)

Phosphonic acids, such as benzylphosphonic acid, are characterized by a high negative charge at physiological pH. nih.govresearchgate.net This polarity makes it difficult for them to passively diffuse across the lipid-rich cell membranes, severely limiting their bioavailability and therapeutic potential. nih.govresearchgate.netcardiff.ac.uk Prodrug strategies aim to overcome this barrier by temporarily neutralizing these charges, a concept known as charge masking.

Table 1: Comparison of Physicochemical Properties

Compound Chemical Structure Charge at Physiological pH Lipophilicity Expected Cell Permeability
Benzylphosphonic acid C₇H₉O₃P Dianionic (-) Low Low

Rational Design of Bioreversible Protecting Groups for Phosphonates

The success of a prodrug approach hinges on the "bioreversible protecting groups" used to mask the phosphonic acid. These groups must be stable enough to survive in the bloodstream but labile enough to be efficiently cleaved within the target cell to release the active drug. nih.gov The design of these moieties is a cornerstone of medicinal chemistry for phosphonate-containing drug candidates. researchgate.net

Acetoxymethyl (AM) and Other Acyloxyalkyl Esters

The acetoxymethyl (AM) group is a classic example of an acyloxyalkyl ester used in prodrug design. nih.govresearchgate.net Benzylphosphonic acid-(AM)2, or bis(acetoxymethyl) benzylphosphonate, utilizes two AM groups to form a neutral diester. scbt.com This strategy has been widely successful and is exemplified by other well-known acyloxyalkyl prodrugs like the pivaloyloxymethyl (POM) esters. nih.govcardiff.ac.uk For instance, adefovir (B194249) dipivoxil, the di-POM prodrug of the phosphonate (B1237965) PMEA, was approved for clinical use, demonstrating the viability of this approach. nih.govcardiff.ac.uk The stability of these acyloxyalkyl phosphonates is generally greater than that of their phosphate (B84403) counterparts, which is an advantage during drug development. nih.gov The cleavage of these groups is typically mediated by intracellular esterases. researchgate.netunimib.it

Amidate Prodrugs

Amidate prodrugs represent an alternative strategy where one or both of the acidic protons of the phosphonate are replaced with an amino acid ester moiety, forming a phosphonamidate or phosphonobisamidate. nih.govfrontiersin.org This approach also neutralizes the charge and introduces a new set of chemical properties. nih.gov A key advantage of bis-amidate derivatives is the absence of a new chiral center at the phosphorus atom, which can simplify synthesis and biological evaluation. nih.gov These prodrugs are recognized for their high stability in plasma. nih.govacs.org The release of the active drug from amidate prodrugs also relies on enzymatic cleavage within the cell. nih.gov

Cyclic Phosphonate Prodrugs

Cyclic phosphonate prodrugs involve masking the phosphonate group by forming an intramolecular ester, often with a nearby hydroxyl group on the drug molecule itself. nih.govcardiff.ac.uk This creates a cyclic phosphonate monoester, which still carries a single negative charge. nih.gov To achieve full neutrality and enhance cell penetration, this remaining charge is often masked with another promoiety, such as an AM or POM group. nih.govacs.org Another sophisticated approach is the HepDirect prodrug strategy, which uses a specific type of cyclic diester designed to be stable in plasma but rapidly cleaved by cytochrome P450 enzymes predominantly found in the liver, thereby achieving targeted drug delivery. nih.govunimib.it The cycloSal strategy involves a salicyl alcohol, creating a cyclic structure that can be cleaved chemically under physiological conditions. nih.govacs.org

Enzyme-Triggered Release Systems and Specificity

The release of benzylphosphonic acid from its (AM)2 prodrug form is an enzyme-triggered process. researchgate.netunimib.it The acyloxyalkyl ester linkages are designed to be substrates for ubiquitous intracellular enzymes, particularly carboxylesterases. rsc.orgrsc.org

The bioactivation occurs in a two-step cascade mechanism:

Enzymatic Cleavage: An esterase first hydrolyzes the ester bond of the acetyl group, releasing acetic acid and forming an unstable hydroxymethyl phosphonate intermediate. nih.govresearchgate.netunimib.it

Spontaneous Fragmentation: This intermediate is highly unstable and spontaneously decomposes, expelling formaldehyde (B43269) and releasing the monoester phosphonate. nih.govrsc.org The process repeats for the second AM group to ultimately liberate the fully active, dianionic benzylphosphonic acid. nih.gov

This reliance on intracellular enzymes ensures that the prodrug remains largely intact in the systemic circulation, minimizing off-target effects, and releases its active payload primarily after entering a cell. rsc.org

Considerations for Intracellular Concentration and Sustained Release (In Vitro Modeling)

The primary goal of the this compound prodrug strategy is to achieve therapeutically effective intracellular concentrations of the parent phosphonic acid. In vitro cell culture models are crucial for evaluating the efficiency of this process.

Studies on analogous bis(POM) prodrugs of phosphonates demonstrate a rapid and significant accumulation of the parent drug inside cells. asm.org For example, when cells were incubated with a radiolabeled bis(POM) prodrug, the intracellular concentration of the deprotected phosphonate was many times higher than when cells were treated with the parent phosphonate itself. asm.org The intact prodrug is often barely detectable inside the cell, indicating that the enzymatic conversion is rapid upon entry. asm.org

This efficient uptake and intracellular conversion lead to two key benefits:

Elevated Intracellular Concentration: The lipophilic prodrug crosses the membrane easily, and once the charged phosphonic acid is released, it is trapped within the cell, leading to accumulation. nih.gov This allows the drug to reach concentrations high enough to interact with its intracellular target.

Sustained Release: The pool of intracellular prodrug can be gradually metabolized, providing a sustained release of the active compound over time, potentially leading to a more durable therapeutic effect from a single dose. nih.gov

Q & A

Basic Question: What synthetic methodologies are recommended for preparing benzylphosphonic acid-(AM)₂ derivatives?

Answer:
Benzylphosphonic acid derivatives are typically synthesized via phosphorylation reactions. For example, phosphorylation of polymer side chains is a validated approach for creating proton-conductive variants. A 2024 study highlights the use of polyphosphoric acid-mediated phosphorylation to introduce phosphonic acid groups into fluorinated polymers, achieving high proton conductivity (≥0.1 S/cm at 80°C under humid conditions) . Key steps include:

Monomer functionalization : Introduce benzylphosphonic acid precursors into polymer backbones.

Post-polymerization phosphorylation : Treat with phosphonating agents (e.g., PCl₃ followed by hydrolysis).

Characterization : Confirm phosphorylation efficiency via ³¹P NMR and FT-IR.

Basic Question: How can researchers characterize the structural and electronic properties of benzylphosphonic acid-(AM)₂?

Answer:
A combination of spectroscopic and computational methods is critical:

  • X-ray crystallography : Resolves stereochemistry, as demonstrated in studies of α-(N-benzylamino)benzylphosphonic acid enantiomers .
  • Multinuclear NMR : ¹H, ¹³C, and ³¹P NMR identify proton environments and phosphorus bonding (e.g., δ ~25 ppm for phosphonic acid groups) .
  • Density Functional Theory (DFT) : Predicts electronic configurations and binding affinities to biological targets (e.g., prostatic acid phosphatase) .

Advanced Question: How can contradictions in enantiomer activity data for benzylphosphonic acid derivatives be resolved?

Answer:
Discrepancies in stereoselective binding (e.g., (R)-enantiomers showing 3× higher affinity than (S)-enantiomers for prostatic acid phosphatase) require:

Enzyme inhibition assays : Compare IC₅₀ values under standardized conditions (pH 5.5, 37°C).

Molecular docking simulations : Identify steric/electronic mismatches in (S)-enantiomer-enzyme complexes.

Crystallographic validation : Resolve binding modes using X-ray structures (e.g., PDB ID: 3KFC).

EnantiomerIC₅₀ (μM)Binding Energy (kcal/mol)
(R)0.8-9.2
(S)2.4-6.7

Advanced Question: What strategies optimize proton conductivity in benzylphosphonic acid-based polymers?

Answer:
To enhance proton conduction in materials like Perfluoro(Benzylphosphonic Acid)s :

Side-chain engineering : Increase phosphonic acid density while maintaining thermal stability (TGA >250°C).

Hydration control : Optimize water uptake (e.g., 30–50 wt%) via hydrophilic/hydrophobic monomer ratios.

Impedance spectroscopy : Measure conductivity across temperatures (20–100°C) and humidity (30–90% RH).

Advanced Question: How can researchers evaluate the antiviral potential of benzylphosphonic acid-(AM)₂ derivatives?

Answer:
Antiviral activity assessment involves:

In vitro viral inhibition assays : Test against RNA/DNA viruses (e.g., influenza, HSV-1) using plaque reduction assays .

Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkyl chains, aromatic groups) to enhance binding to viral polymerases.

SPR (Surface Plasmon Resonance) : Quantify binding kinetics to viral targets (e.g., K_D < 1 μM for high-affinity candidates) .

Advanced Question: What analytical techniques resolve ambiguities in benzylphosphonic acid derivative cyclization mechanisms?

Answer:
For cyclization reactions (e.g., butyllithium-induced cyclisation of 2-benzyloxyphenylphosphonamidates):

Kinetic profiling : Monitor reaction intermediates via time-resolved ³¹P NMR .

Isotopic labeling : Use ¹⁸O/²H to trace oxygen/phosphorus pathways.

Computational modeling : Map transition states using DFT (e.g., Gaussian 16 at B3LYP/6-31G* level).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.